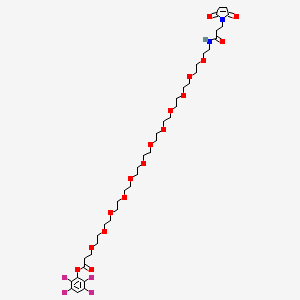

Mal-amido-PEG12-TFP ester

Vue d'ensemble

Description

Mal-amido-PEG12-TFP ester is a polyethylene glycol (PEG) linker containing a maleimide and tetrafluorophenyl (TFP) ester end group. The maleimide group is reactive with thiols between pH 6.5 and 7.5, while the TFP ester can react with primary amine groups and is less susceptible to hydrolysis compared to NHS ester . The hydrophilic PEG chains increase the water solubility of compounds in aqueous media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mal-amido-PEG12-TFP ester is synthesized by linking a maleimide group to one end of a PEG chain and a TFP ester to the other end. The maleimide group is introduced through a reaction with maleic anhydride, while the TFP ester is formed by reacting tetrafluorophenol with a carboxylic acid derivative. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the functional groups.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the synthesis of PEG chains, functionalization with maleimide and TFP ester groups, and purification through techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Mal-amido-PEG12-TFP ester undergoes several types of reactions, including:

Michael Addition: The maleimide group reacts with thiols to form stable thioether bonds.

Nucleophilic Substitution: The TFP ester reacts with primary amines to form amide bonds.

Common Reagents and Conditions

Michael Addition: Typically conducted in aqueous media at pH 6.5-7.5.

Nucleophilic Substitution: Can be carried out in both aqueous and organic solvents, with optimal pH range of 7.5-8.0.

Major Products Formed

Thioether Bonds: Formed from the reaction of maleimide with thiols.

Amide Bonds: Formed from the reaction of TFP ester with primary amines.

Applications De Recherche Scientifique

Mal-amido-PEG12-TFP ester has a wide range of applications in scientific research:

Mécanisme D'action

Mal-amido-PEG12-TFP ester exerts its effects through the formation of stable bonds between its functional groups and target molecules. The maleimide group reacts with thiols via Michael addition, while the TFP ester forms amide bonds with primary amines through nucleophilic substitution . These reactions enable the compound to act as a versatile linker in various applications, facilitating the conjugation of different molecules and enhancing their properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

MAL-dPEG12-TFP ester: A similar PEG linker with discrete chain lengths and similar functional groups.

Azido-dPEG12-TFP ester: Contains an azido group instead of a maleimide group, used for click chemistry reactions.

Uniqueness

Mal-amido-PEG12-TFP ester is unique due to its combination of maleimide and TFP ester groups, which provide specific reactivity with thiols and amines, respectively. This dual functionality, along with the hydrophilic PEG chain, makes it highly versatile and suitable for a wide range of applications in research and industry .

Activité Biologique

Mal-amido-PEG12-TFP ester is a specialized polyethylene glycol (PEG)-based compound that has garnered attention in bioconjugation and drug delivery applications. This compound features a maleimide group and a trifluorophenyl (TFP) ester, allowing it to facilitate the formation of covalent bonds between biomolecules, particularly those with free amines and thiols. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C₃₄H₆₀N₂O₁₇F₄

- Molecular Weight: 740.69 g/mol

- Functional Groups: Amide, TFP ester, maleimide

Key Characteristics:

- The TFP ester is known for its hydrolytic stability in aqueous environments, making it more favorable than traditional N-hydroxysuccinimidyl (NHS) esters for certain applications .

- The optimal pH for reactions involving the TFP ester is between 7.5 and 8.5, while the maleimide group reacts best with thiols at pH 6.5 to 7.5 .

This compound operates primarily through:

- Covalent Bond Formation: The TFP ester reacts with free amines to form stable amide bonds, while the maleimide group facilitates Michael addition reactions with thiols .

- Surface Modification: When used to modify surfaces of nanoparticles or biomolecules, it enhances water solubility and reduces non-specific binding, which is crucial for improving signal-to-noise ratios in imaging applications .

Applications in Research and Medicine

- Bioconjugation:

-

Drug Delivery Systems:

- Employed in constructing antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), which selectively degrade target proteins by harnessing the ubiquitin-proteasome system .

- Increases the stability and efficacy of therapeutic agents by providing a flexible linker that can accommodate various drug molecules.

- Nanoparticle Coating:

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60F4N2O17/c41-32-31-33(42)39(44)40(38(32)43)63-37(50)4-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-5-45-34(47)3-6-46-35(48)1-2-36(46)49/h1-2,31H,3-30H2,(H,45,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRMHYMPAXBKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60F4N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.